5-oxothiomorpholine-3-carboxylic Acid
Overview
Description
5-oxothiomorpholine-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H7NO3S. It is a lactam derivative of thiomorpholine, characterized by the presence of a carboxylic acid group and a ketone group on the thiomorpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxothiomorpholine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cysteine derivatives with suitable reagents to form the thiomorpholine ring, followed by oxidation to introduce the ketone group. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-oxothiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for esterification or amidation reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
5-oxothiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the ketone and carboxylic acid groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-1,4-thiazaperhydroine-3-carboxylic acid
- 5-oxo-3-thiomorpholinecarboxylic acid
- Carbocisteine lactam
Uniqueness
5-oxothiomorpholine-3-carboxylic acid is unique due to its specific structural features, such as the combination of a thiomorpholine ring with both a ketone and a carboxylic acid group. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-oxothiomorpholine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCITVSIKDJSWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393611 | |
Record name | 5-oxothiomorpholine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14226-97-2 | |
Record name | 5-oxothiomorpholine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the formation of 5-oxothiomorpholine-3-carboxylic acid impact protein identification through mass spectrometry?
A: The study highlights that N-terminal cysteine residues in peptides can spontaneously cyclize to form this compound. This transformation results in a mass loss of 17 Da, identical to the mass change observed during the conversion of N-terminal glutamine to pyroglutamic acid. [] This similarity in mass shift can complicate protein identification via peptide mass fingerprinting, particularly for cysteine-rich proteins. The researchers found that this cyclization occurs during standard sample preparation procedures like overnight digestion. [] Therefore, considering this modification during data analysis is crucial for accurate protein identification.
Q2: Can you elaborate on the prevalence of this cyclization reaction for peptides with N-terminal cysteine?
A: The research specifically investigated this phenomenon. They observed that all 19 tryptic peptides studied, each containing an N-terminal cysteine residue, underwent this cyclization reaction to form this compound. [] This finding suggests that such cyclization is not an isolated event but a common occurrence for peptides with N-terminal cysteine residues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.